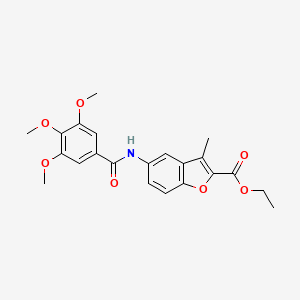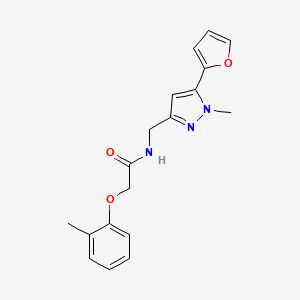![molecular formula C19H25N3OS B2707692 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097912-47-3](/img/structure/B2707692.png)
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl (C=O) functional group. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also includes a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, pyrrolidine, and thiophene groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring could introduce some interesting 3D structure because it is a non-planar cyclic amine . The thiophene and phenyl rings are aromatic and planar. The overall 3D structure would also be influenced by the urea group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The amine groups in the urea part of the molecule could potentially participate in acid-base reactions. The aromatic rings (phenyl and thiophenyl groups) might undergo electrophilic aromatic substitution reactions under certain conditions .科学的研究の応用
Anti-Inflammatory Activity
The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, leading to the formation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. This compound serves as a starting material for the creation of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. Notably, these derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo .
Antioxidant Properties
The newly synthesized compounds exhibit promising antioxidant effects. Specifically, they demonstrate α, α-diphenyl-β-picrylhydrazyl scavenging activity and inhibit lipid peroxidation. Compound 1, in particular, shows hopeful anti-inflammatory and antioxidant activities .
Antibacterial Potential
Chalcones, from which this compound is derived, are known for their antibacterial properties. By incorporating the thiophene moiety, we enhance the biological efficiency of the resulting heterocyclic derivatives. These compounds may contribute to combating bacterial infections .
Anti-Tumor Effects
Chalcones and pyridine derivatives have previously demonstrated anti-tumor effects. Given the structural features of our compound, further investigations into its potential as an anti-cancer agent are warranted .
Serotonin Antagonism
Thiophene-containing compounds have been explored as serotonin antagonists. Although not directly studied for this purpose, our compound’s structural elements suggest potential interactions with serotonin receptors, making it an interesting avenue for further research .
Bioisosteric Replacement
The thiophene moiety serves as a bioisostere for benzene. For instance, replacing the benzene ring of certain drugs with thiophene can lead to improved pharmacokinetics, such as prolonged half-life .
作用機序
Without specific information on what this compound is used for, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound’s structure suggests it could potentially interact with a variety of biological targets .
特性
IUPAC Name |
1-(3-phenylpropyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(20-10-4-7-16-5-2-1-3-6-16)21-18-8-11-22(14-18)13-17-9-12-24-15-17/h1-3,5-6,9,12,15,18H,4,7-8,10-11,13-14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXREHPTPYSABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)

![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)